3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7NO4. It is part of the benzoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an oxazine ring fused with a benzene ring, and it has a carboxylic acid functional group at the 5-position.
Mechanism of Action
Target of Action
The primary targets of 3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is often used in organic synthesis reactions as an important intermediate .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand how this compound behaves in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play important roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Cellular Effects
Related compounds have been shown to inhibit the function of BRD4, leading to a significant downregulation of c-Myc, a protein involved in cell proliferation .
Molecular Mechanism
Related compounds have been shown to inhibit BRD4, a protein that recognizes acetylated lysine residues on histones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid typically involves a multi-step process. One common method includes the formation of a Schiff base, followed by an alkylation reaction using benzoyl bromide or substituted benzoyl bromide. The reaction proceeds under basic conditions, leading to the formation of the oxazine ring through an intramolecular cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazine ring.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides of the carboxylic acid group.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Comparison with Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] compounds: Variants with hydroxyl groups and different substitutions on the oxazine ring
Uniqueness: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVWXXCVFAUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630987 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483282-25-3 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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